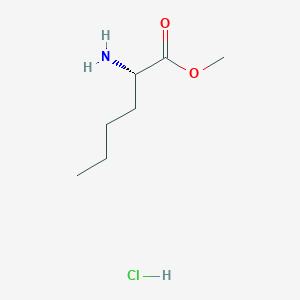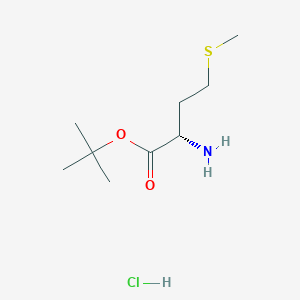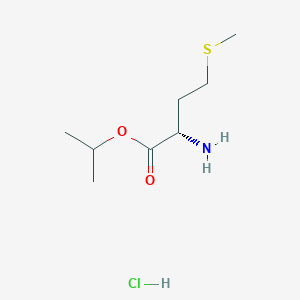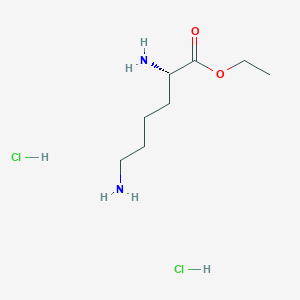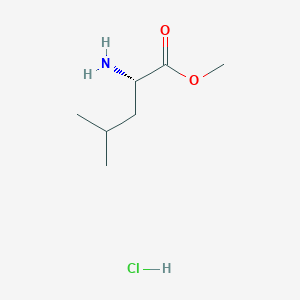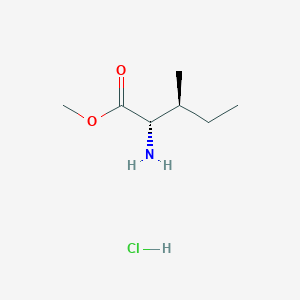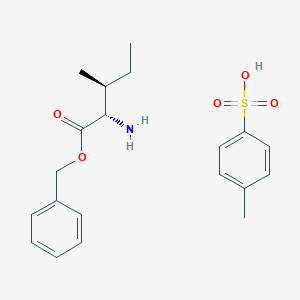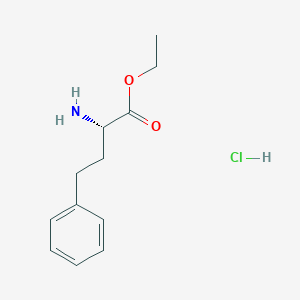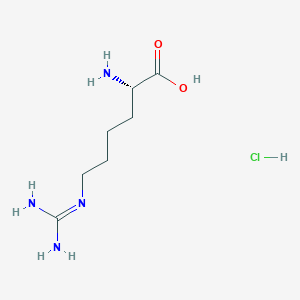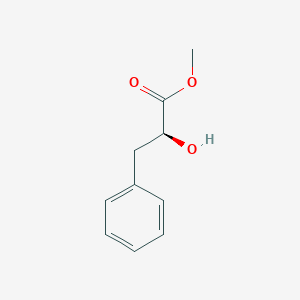
(S)-甲基2-羟基-3-苯基丙酸酯
概述
描述
(S)-methyl 2-hydroxy-3-phenylpropanoate is a natural product found in Pseudomonas syringae . It has a molecular formula of C10H12O3 and a molecular weight of 180.20 g/mol . The IUPAC name for this compound is methyl (2S)-2-hydroxy-3-phenylpropanoate .
Molecular Structure Analysis
The InChI string for (S)-methyl 2-hydroxy-3-phenylpropanoate is InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 . The Canonical SMILES is COC(=O)C(CC1=CC=CC=C1)O and the Isomeric SMILES is COC(=O)C@HO .Physical And Chemical Properties Analysis
The compound has a molecular weight of 180.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound also has a Rotatable Bond Count of 4 . The Exact Mass and Monoisotopic Mass of the compound is 180.078644241 g/mol .科学研究应用
硼替佐米类似物的合成
L-3-苯基乳酸甲酯是硼替佐米类似物合成的中间体,它们是有效的20S蛋白酶体抑制剂 . 这些抑制剂在治疗多发性骨髓瘤和套细胞淋巴瘤中起着至关重要的作用,它们通过破坏蛋白酶体途径发挥作用,而蛋白酶体途径对于错误折叠蛋白质的降解至关重要。
苄基C-H键的胺化
该化合物被用作苄基C-H键胺化的底物 . 该过程中产生的胺化产物是许多抗生素药物中至关重要的结构——β-内酰胺的制备的关键中间体。
Gαq/11抑制剂的制备
在药物化学中,L-3-苯基乳酸甲酯被用作YM-254890类似物合成的中间体,它们是Gαq/11蛋白的选择性抑制剂 . 这些抑制剂在研究由G蛋白偶联受体信号通路介导的各种疾病方面具有潜在的应用。
作用机制
Target of Action
It has been used as an intermediate in the synthesis of bortezomib analogs , which are known to inhibit the 20S proteasome, a complex that degrades unneeded or damaged proteins within cells .
Mode of Action
The aminated products are further used to prepare β-lactams , a class of antibiotics that inhibit bacterial cell wall synthesis.
Biochemical Pathways
As an intermediate in the synthesis of bortezomib analogs , it may indirectly influence the ubiquitin-proteasome pathway, which is responsible for protein degradation in cells.
Result of Action
As an intermediate in the synthesis of bortezomib analogs , it may contribute to the inhibition of the 20S proteasome, leading to the accumulation of unneeded or damaged proteins within cells, which can induce cell death.
生化分析
Biochemical Properties
(S)-methyl 2-hydroxy-3-phenylpropanoate plays a crucial role in biochemical reactions, particularly in the synthesis of bioactive compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a substrate in the amination of benzylic C-H bonds, leading to the formation of aminated products that are further utilized to prepare β-lactams . This compound also serves as an intermediate in the synthesis of bortezomib analogs, which are 20S proteasome inhibitors . The interactions of (S)-methyl 2-hydroxy-3-phenylpropanoate with these enzymes and proteins are essential for its role in biochemical reactions.
Cellular Effects
The effects of (S)-methyl 2-hydroxy-3-phenylpropanoate on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the synthesis of bioactive molecules that play a role in cell signaling and gene expression . Additionally, (S)-methyl 2-hydroxy-3-phenylpropanoate can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby influencing the overall metabolic flux within cells.
Molecular Mechanism
The molecular mechanism of (S)-methyl 2-hydroxy-3-phenylpropanoate involves its interactions with biomolecules at the molecular level. This compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation. For instance, it acts as an intermediate in the synthesis of YM-254890 analogs, which are selective Gαq/11 inhibitors . These interactions result in changes in gene expression and cellular function, highlighting the importance of (S)-methyl 2-hydroxy-3-phenylpropanoate in biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-methyl 2-hydroxy-3-phenylpropanoate can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (S)-methyl 2-hydroxy-3-phenylpropanoate remains stable under specific conditions, but its degradation can lead to changes in its biochemical properties and cellular effects . Long-term studies in vitro and in vivo have provided insights into the temporal effects of this compound on cellular processes.
Dosage Effects in Animal Models
The effects of (S)-methyl 2-hydroxy-3-phenylpropanoate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolic pathways. At higher doses, it can lead to toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies . Threshold effects have been observed, indicating that the concentration of (S)-methyl 2-hydroxy-3-phenylpropanoate plays a critical role in determining its overall impact on cellular processes.
Metabolic Pathways
(S)-methyl 2-hydroxy-3-phenylpropanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into bioactive molecules. This compound is a key intermediate in the synthesis of several bioactive compounds, including bortezomib analogs and YM-254890 analogs . The interactions of (S)-methyl 2-hydroxy-3-phenylpropanoate with these enzymes and cofactors influence metabolic flux and metabolite levels within cells, contributing to its overall biochemical properties.
Transport and Distribution
The transport and distribution of (S)-methyl 2-hydroxy-3-phenylpropanoate within cells and tissues are essential for its biochemical effects. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of (S)-methyl 2-hydroxy-3-phenylpropanoate within tissues also affects its accumulation and overall impact on cellular processes.
Subcellular Localization
The subcellular localization of (S)-methyl 2-hydroxy-3-phenylpropanoate plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . The localization of (S)-methyl 2-hydroxy-3-phenylpropanoate within subcellular compartments influences its interactions with biomolecules and its overall biochemical properties.
属性
IUPAC Name |
methyl (2S)-2-hydroxy-3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMPPJJIBQQCOOI-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415351 | |
| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13673-95-5 | |
| Record name | Methyl (αS)-α-hydroxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13673-95-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-hydroxy-3-phenylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you explain the significance of synthesizing β-amino esters from (S)-MLPA and how ruthenium porphyrin catalysts contribute to this process?
A1: β-amino esters are valuable building blocks in organic synthesis, particularly for pharmaceuticals and bioactive molecules. The research by [] demonstrates the use of ruthenium porphyrin catalysts to directly aminate the benzylic C–H bond of (S)-MLPA with aryl azides. This catalytic approach offers a more efficient and selective method to synthesize specific α- and β-amino esters compared to traditional multi-step syntheses. The study highlights the ability to control the regioselectivity of the amination, leading to either the α- or β-amino ester derivative of (S)-MLPA. This control is crucial for tailoring the synthesis towards desired biologically relevant compounds.
Q2: The paper mentions optimizing reaction conditions based on mechanistic insights. Could you elaborate on how substrate concentration affects the productivity of (S)-MLPA amination using this catalytic method?
A2: The study by [] reveals that the concentration of (S)-MLPA plays a crucial role in maximizing the reaction's productivity. The mechanistic investigation suggests that a higher concentration of (S)-MLPA favors the desired amination pathway, leading to higher yields of the target α- and β-amino esters. This insight emphasizes the importance of optimizing reaction parameters, including substrate concentration, to achieve efficient and scalable synthesis of valuable compounds like those derived from (S)-MLPA using ruthenium porphyrin catalysts.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
